Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate
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Overview
Description
Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate typically involves the reaction of 4-aminophenylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is crucial for its potential therapeutic effects in treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Used as a building block in medicinal chemistry.
4-Amino-1-benzylpiperidine: Another piperidine derivative with similar applications.
Uniqueness
Benzyl 1-(4-aminophenyl)piperidine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl 1-(4-aminophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c20-17-6-8-18(9-7-17)21-12-10-16(11-13-21)19(22)23-14-15-4-2-1-3-5-15/h1-9,16H,10-14,20H2 |
InChI Key |
HWKYQYACTJZGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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